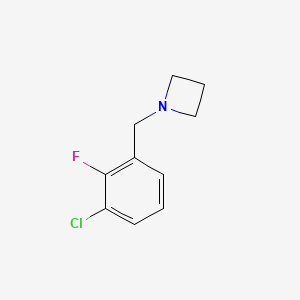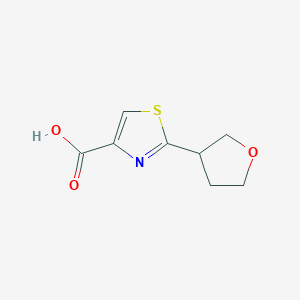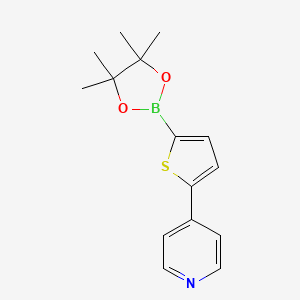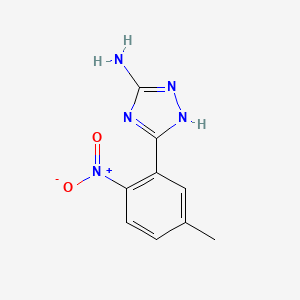
1-(3-Chloro-2-fluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, specifically, features a benzyl group substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-fluorobenzyl)azetidine typically involves the alkylation of azetidine with 3-chloro-2-fluorobenzyl halides. One common method includes the use of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)_2) as a catalyst . This reaction rapidly provides bis-functionalized azetidines, allowing for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.
Industrial production methods often involve large-scale synthesis using similar alkylation reactions, optimized for yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
1-(3-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different functionalized derivatives.
Ring-Opening Reactions: Due to the significant ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include organometallic reagents, acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and benzyl derivatives .
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)azetidine involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and the presence of chlorine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparación Con Compuestos Similares
1-(3-Chloro-2-fluorobenzyl)azetidine can be compared with other azetidines and related heterocycles:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain but less stability compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities and applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
1-[(3-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
Clave InChI |
TYTMDVKJUJEVHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)


![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)


![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

